1-phenyl-N-(pyridin-4-yl)methanesulfonamide
Description
1-Phenyl-N-(pyridin-4-yl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide backbone (CH2SO2NH) linked to a phenyl group and a pyridin-4-yl moiety. Its molecular formula is C12H12N2O2S, with a molecular weight of 248.33 g/mol. The compound is commercially available for research purposes, as indicated by supplier catalogues .
Properties
IUPAC Name |
1-phenyl-N-pyridin-4-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-17(16,10-11-4-2-1-3-5-11)14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVQRSPAUNGQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(pyridin-4-yl)methanesulfonamide typically involves the reaction of benzenemethanesulfonyl chloride with 4-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions under controlled conditions. Key reactions include:
| Reaction Type | Conditions | Major Products | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | N-alkylated sulfonamide derivatives | 65–78 | |
| Acylation | AcCl, pyridine, RT, 6 h | Acetylated sulfonamide analogs | 72 |
These reactions often require activation of the sulfonamide nitrogen through deprotonation using bases like potassium carbonate .
Transition Metal-Catalyzed Coupling
The aromatic systems enable participation in cross-coupling reactions:
Suzuki-Miyaura Coupling
text**Conditions**: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) DME/H₂O (3:1), 90°C, 24 h **Substrates**: - Boronic acids with electron-withdrawing groups **Product**: Biaryl-modified sulfonamide derivatives **Yield**: 58–82% [4]
Sonogashira Coupling
text**Conditions**: PdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%) TEA, DMF, 60°C, 18 h **Substrates**: - Terminal alkynes **Product**: Alkynyl-functionalized derivatives **Yield**: 63–75% [4]
Oxidation and Reduction Pathways
The methylene bridge and aromatic systems show distinct redox behavior:
Biological Interactions
While not direct chemical reactions, the compound's interaction with biological systems influences its reactivity:
Key binding modes :
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Hydrogen bonding through sulfonamide oxygen atoms (-SO₂-NH-)
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π-π stacking between phenyl/pyridine rings and aromatic residues
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Coordination with metal ions in enzyme active sites
These interactions enhance stability in biological matrices, with logP values ≈ 2.1 ± 0.3 indicating moderate membrane permeability .
Stability Under Various Conditions
| Condition | Degradation Products | Half-Life (25°C) | pH Stability Range |
|---|---|---|---|
| Acidic (pH 2.0, HCl) | Pyridinium chloride derivatives | 8.2 h | 4.5–8.0 |
| Alkaline (pH 10, NaOH) | Sulfonate salts | 3.7 h | |
| UV Exposure (254 nm) | Radical-mediated decomposition | 45 min | - |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Investigated for its potential anti-inflammatory and antimicrobial properties.
- Studies have indicated its effectiveness against various cancer cell lines, showcasing significant anticancer activity.
-
Biological Research
- Explored as an enzyme inhibitor or ligand in biochemical assays.
- The compound's ability to bind to specific molecular targets allows it to modulate biological pathways relevant to diseases.
-
Industrial Applications
- Used as a building block in the synthesis of more complex organic molecules.
- Its unique structural features make it valuable in the development of new materials and chemical processes.
Anticancer Properties
Research indicates that 1-phenyl-N-(pyridin-4-yl)methanesulfonamide exhibits significant anticancer activity against various cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 12 |
These values suggest moderate potency, indicating potential for further optimization.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest effectiveness against these pathogens, highlighting its potential therapeutic applications.
Case Studies
-
Acute Myeloid Leukemia (AML)
- A study explored the effects of methanesulfonamide derivatives on AML cell lines. Modifications enhanced differentiation in AML cells, leading to reduced proliferation rates.
-
Inhibition of Kinases
- Research focused on the compound's role as a kinase inhibitor demonstrated competitive inhibition against GSK-3β and IKK-β kinases, indicating strong inhibitory activity in vitro.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(pyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs include sulfonamides with variations in the aromatic/heteroaromatic substituents or nitrogen-linked groups. Below is a comparative analysis based on molecular weight, melting point (MP), solubility, and structural features:
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
- Molecular Weight : The target compound has a lower molecular weight (248.33 g/mol) compared to bulkier analogs like Example 10 (603.0 g/mol) and the pyridin-2-yl derivative (493.53 g/mol) .
- Melting Points : Analogs with extended aromatic systems (e.g., Example 10, MP 252–255°C ) exhibit higher MPs than simpler sulfonamides like the trifluoro derivative (MP 143°C ).
- Solubility : The trifluoro derivative’s solubility (0.06 g/L ) highlights the impact of electron-withdrawing groups (e.g., CF3) on reducing hydrophilicity.
Functional Implications
- Pyridine Orientation: The pyridin-4-yl group’s para-substitution (vs.
- Electron Effects : Trifluoromethyl groups ( ) increase electrophilicity, whereas phenylsulfonyl moieties enhance steric bulk, influencing receptor binding or crystallization behavior.
Biological Activity
Overview
1-Phenyl-N-(pyridin-4-yl)methanesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound has been investigated for its inhibitory effects on various biological targets, showcasing promising results in several preclinical studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 252.30 g/mol
- Functional Groups :
- Phenyl group
- Pyridine ring
- Methanesulfonamide moiety
This compound is believed to exert its biological effects through the inhibition of specific enzymes and receptors. The sulfonamide group is known to interact with active sites of target proteins, potentially leading to altered cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it could inhibit the growth of various cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 12 |
These values indicate a moderate level of potency, suggesting further optimization could enhance efficacy .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. It was evaluated against several pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that this compound may be effective in treating infections caused by these microorganisms .
Case Studies
- Acute Myeloid Leukemia (AML) : A study explored the effect of various compounds, including derivatives of methanesulfonamide, on AML cell lines. Results indicated that certain modifications to the methanesulfonamide structure enhanced its ability to induce differentiation in AML cells, leading to reduced proliferation rates .
- Inhibition of Kinases : Another research effort focused on the compound's potential as a kinase inhibitor. It demonstrated competitive inhibition against GSK-3β and IKK-β kinases, with IC values indicating strong inhibitory activity in vitro .
Research Findings
Recent studies have highlighted the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. Preliminary data suggest favorable characteristics such as low clearance rates and acceptable plasma protein binding, which are crucial for therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 1-phenyl-N-(pyridin-4-yl)methanesulfonamide, and how are intermediates optimized?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the pyridinyl group can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions (argon/nitrogen) . The methylsulfonamide moiety is then attached through nucleophilic substitution or condensation reactions. Reaction conditions (temperature, solvent polarity, and catalyst loading) are critical for intermediate optimization. Purification often employs column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Multi-spectral analysis is mandatory:
- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm) and sulfonamide linkage (δ 3.1–3.3 ppm for CH₃SO₂) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 289.0898 for C₁₂H₁₂N₂O₂S).
- Elemental Analysis : Ensures stoichiometric ratios (C, H, N, S within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). To address this:
- Use orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays) to confirm target engagement .
- Perform crystallographic studies to validate binding modes. For example, X-ray diffraction of co-crystals with target proteins (e.g., carbonic anhydrase) can clarify steric/electronic interactions .
- Analyze batch-to-batch purity via HPLC-MS to rule out impurity-driven artifacts .
Q. What molecular modifications enhance the pharmacokinetic profile of this compound in vivo?
- Methodological Answer : Structural tuning impacts solubility and metabolic stability:
- Pyridine Ring Substitution : Introducing electron-withdrawing groups (e.g., -CF₃ at the 3-position) improves membrane permeability but may reduce aqueous solubility .
- Sulfonamide Bioisosteres : Replacing -SO₂NH- with -PO₂NH- or tetrazoles can mitigate rapid hepatic clearance .
- In Silico Modeling : Use tools like Schrödinger’s Glide to predict CYP450 metabolism hotspots and guide synthetic modifications .
Q. How does the compound’s crystal packing influence its physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions:
- Hydrogen Bonding : Sulfonamide oxygen atoms often form H-bonds with adjacent pyridinyl N-atoms, creating a layered lattice (space group P2₁/c) .
- π-Stacking : Phenyl and pyridine rings exhibit face-to-face stacking (3.5–4.0 Å spacing), enhancing thermal stability (decomposition >250°C) .
- Hirshfeld Surface Analysis : Quantifies contribution of van der Waals vs. polar interactions to melting point and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
